1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carboxylic acid
Overview
Description
1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The presence of the prop-2-yn-1-yl group and the carboxylic acid functionality makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the N-alkylation of pyrrole-2-carboxylic acid with propargyl bromide. This reaction typically occurs in the presence of a base such as sodium hydroxide and a phase-transfer catalyst like tetrabutylammonium bromide. The reaction is carried out in a solvent such as toluene at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form a ketone or carboxylic acid.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions at the alkyne or pyrrole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of this compound derivatives with ketone or carboxylic acid functionalities.
Reduction: Formation of 1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid or 1-(propyl)-1H-pyrrole-2-carboxylic acid.
Substitution: Formation of various substituted pyrrole derivatives.
Scientific Research Applications
1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carboxylic acid depends on its specific application. In biological systems, the compound can interact with various molecular targets through its functional groups. For example, the alkyne group can participate in click chemistry reactions, forming stable triazole linkages. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
1-(Prop-2-yn-1-yl)-1H-1,2,3-triazole: Known for its nitrification inhibitory properties in agricultural applications.
1-(Prop-2-yn-1-yl)-1H-indole-5-carboxylate: Used in Sonogashira cross-coupling reactions.
1-(Prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thione: Formed through cyclocondensation reactions.
Uniqueness
1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carboxylic acid is unique due to its combination of a pyrrole ring, an alkyne group, and a carboxylic acid functionality. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.
Properties
IUPAC Name |
1-prop-2-ynylpyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-2-5-9-6-3-4-7(9)8(10)11/h1,3-4,6H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDMBFZILHJOEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90665667 | |
Record name | 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90665667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733019-13-1 | |
Record name | 1-(Prop-2-yn-1-yl)-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90665667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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